Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-
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Overview
Description
Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- is an organic compound characterized by a phenol group attached to a bromomethyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- typically involves multiple steps. One common method includes the bromination of a phenol derivative followed by the formation of a dioxolane ring. The reaction conditions often require the use of bromine or a brominating agent, a solvent such as dichloromethane, and a catalyst like iron(III) bromide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the bromomethyl group to a methyl group.
Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include phenol derivatives with different substituents replacing the bromine atom.
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Methyl-substituted phenol derivatives.
Scientific Research Applications
Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-bromo-4-methyl-: Similar structure but with a methyl group instead of a dioxolane ring.
Phenol, 4-bromomethyl-: Lacks the dioxolane ring, making it less complex.
Phenol, 4-[2-(chloromethyl)-1,3-dioxolan-2-yl]-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- is unique due to the presence of both a bromomethyl group and a dioxolane ring.
Properties
CAS No. |
182296-61-3 |
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Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-[2-(bromomethyl)-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C10H11BrO3/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4,12H,5-7H2 |
InChI Key |
RCTJQVOENZONDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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